5-Azaspiro[3.4]octan-6-one

Monoacylglycerol lipase inhibition Endocannabinoid system modulation Pain and CNS drug discovery

5-Azaspiro[3.4]octan-6-one (CAS 84565-28-6, molecular formula C7H11NO, molecular weight 125.17) is a heteroatom-substituted spiro[3.4]octane lactam in which a secondary amide is embedded at the 6-position of a cyclobutane–pyrrolidine spiro-fusion. The compound exists as a solid at ambient temperature and is commercially supplied at ≥97–98% purity from multiple global vendors.

Molecular Formula C7H11NO
Molecular Weight 125.171
CAS No. 84565-28-6
Cat. No. B2475729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azaspiro[3.4]octan-6-one
CAS84565-28-6
Molecular FormulaC7H11NO
Molecular Weight125.171
Structural Identifiers
SMILESC1CC2(C1)CCC(=O)N2
InChIInChI=1S/C7H11NO/c9-6-2-5-7(8-6)3-1-4-7/h1-5H2,(H,8,9)
InChIKeyJZPWLDDJQQHIEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Azaspiro[3.4]octan-6-one (CAS 84565-28-6): A Procurement-Grade Spirocyclic Lactam Building Block with Validated Drug Discovery Utility


5-Azaspiro[3.4]octan-6-one (CAS 84565-28-6, molecular formula C7H11NO, molecular weight 125.17) is a heteroatom-substituted spiro[3.4]octane lactam in which a secondary amide is embedded at the 6-position of a cyclobutane–pyrrolidine spiro-fusion [1]. The compound exists as a solid at ambient temperature and is commercially supplied at ≥97–98% purity from multiple global vendors . Its rigid, three-dimensional scaffold directly enables the construction of monoacylglycerol lipase (MGL) inhibitors bearing the 5-azaspiro[3.4]octan-6-one pharmacophore, a sub-series distinct from the 7-oxa-5-azaspiro[3.4]octan-6-one isostere, as evidenced in Janssen Pharmaceutica's US patent US11505546 [2]. The scaffold offers a defined lactam functional handle for further derivatization, making it a structurally precise input for fragment-based library synthesis and lead optimization .

Why 5-Azaspiro[3.4]octan-6-one Cannot Be Substituted by Common Spirocyclic Amines or the 7-Oxa Isostere Without Altering Pharmacological Outcome


Spirocyclic building blocks are not interchangeable surrogates; the position of each heteroatom and the nature of the functional group dictate the exit vector geometry, conformational preference, hydrogen-bonding capacity, and metabolic profile of the final drug-like molecule [1]. Within the Janssen MGL inhibitor patent portfolio, the 5-azaspiro[3.4]octan-6-one core defines a potency bracket (IC50 0.82–1.5 nM) that is quantitatively distinct from the 7-oxa-5-azaspiro[3.4]octan-6-one core (IC50 0.086–0.28 nM), a 5- to 17-fold difference arising solely from scaffold substitution [2]. Simple spirocyclic amines such as 5-azaspiro[3.4]octane (CAS 52876-78-5) lack the amide carbonyl required for the lactam pharmacophore and therefore cannot access the same patent-protected inhibitor space [3]. Selecting anything other than the precise 5-aza-6-one scaffold introduces a different physicochemical and pharmacological profile that must be revalidated at the lead-optimization stage, incurring significant time and cost penalties [1].

5-Azaspiro[3.4]octan-6-one Procurement Evidence: Quantitative Differentiation Against Closest Analogs


MGL Inhibitor Core Scaffold: 5-Azaspiro[3.4]octan-6-one Defines a 5- to 17-Fold Potency Window Distinct from the 7-Oxa Isostere

In US patent US11505546 (Janssen Pharmaceutica), 5-azaspiro[3.4]octan-6-one-derived MGL inhibitors consistently exhibit in vitro IC50 values in the 0.82–1.5 nM range (Examples 22 and 47, Table A1 of Comparative Data), while 7-oxa-5-azaspiro[3.4]octan-6-one-derived MGL inhibitors achieve IC50 values of 0.086–0.28 nM (Examples 46, 50, 59, 67, Table A2 of Comparative Data), within the same fluorescence-based serine hydrolase assay adapted from Wilson et al. [1]. The non-oxa core therefore accesses a clinically relevant but intermediate potency tier, providing a distinct optimization space for programs seeking to balance target engagement with potential off-rate advantages [2]. Direct substitution of one core for the other yields a predictable 5- to 17-fold shift in primary pharmacology [1].

Monoacylglycerol lipase inhibition Endocannabinoid system modulation Pain and CNS drug discovery

Synthetic Accessibility and Scaffold Purity: Direct Annulation Methodology Yields Commodity-Scale Quantities at ≥98% Purity

Unlike the 7-oxa-5-azaspiro[3.4]octan-6-one core whose synthesis requires construction of a fused carbamate ring, 5-azaspiro[3.4]octan-6-one is accessed via direct annulation of a cyclopentane ring onto a preformed four-membered lactam precursor—a route that employs readily available starting materials and conventional chemical transformations with minimal chromatographic purification [1]. This straightforward methodology translates to robust commercial supply: the compound is routinely stocked in multi-gram quantities at ≥98% purity by major reagent houses including Sigma-Aldrich, Bidepharm, Adamas, and Leyan . In contrast, the more complex 7-oxa isostere typically commands higher pricing and longer lead times due to its multi-step carbamate-forming synthesis [2].

Spirocyclic building block synthesis Annulation chemistry Medicinal chemistry procurement

Spiro[3.4]octane vs. Spiro[3.3]heptane Scaffold Selection: Ring Size Governs Solubility and Metabolic Stability Trends

Heteroatom-substituted spiro[3.3]heptanes have been shown to generally exhibit higher aqueous solubility than their cyclohexane analogues, with a trend toward improved metabolic stability [1]. However, the spiro[3.4]octane scaffold, as exemplified by 5-azaspiro[3.4]octan-6-one, provides a distinct conformational landscape: the five-membered pyrrolidinone ring introduces a larger ring that alters the dihedral angle distribution and hydrogen-bonding geometry relative to the four-membered-only spiro[3.3]heptane systems . This ring-size expansion modulates both the exit vector orientation and the scaffold's inherent metabolic vulnerability without sacrificing the high Fsp3 (fraction of sp3-hybridized carbons) characteristic that spirocyclic scaffolds confer for drug-likeness [2].

Spirocyclic scaffold comparison Physicochemical property optimization Metabolic stability

Lactam Functional Handle vs. Saturated Amine: 5-Azaspiro[3.4]octan-6-one Enables Direct Amide Coupling Without Protection–Deprotection Sequence

5-Azaspiro[3.4]octane (CAS 52876-78-5) is a secondary amine spirocycle that requires N-protection prior to further functionalization if the amine is to be preserved, adding two synthetic steps per derivatization cycle. In contrast, 5-azaspiro[3.4]octan-6-one presents a pre-oxidized lactam functional group that can directly participate in amide bond formation via the nitrogen or undergo α-functionalization at the position adjacent to the carbonyl—reducing the synthetic step count by at least 2 steps per derivatization in library synthesis workflows [1]. The carbonyl group also provides a spectroscopic handle (IR stretching frequency and 13C NMR chemical shift) for reaction monitoring and quality control, features absent in the fully saturated amine analog [2].

Lactam building block Amide coupling Parallel synthesis

Functional Group Orthogonality: The Ketone of 5-Azaspiro[3.4]octan-6-one and Spiro[3.4]octan-6-one Differ in Reductive Amination Capability

Spiro[3.4]octan-6-one (CAS 87611-64-1) is a carbocyclic spiro ketone that undergoes reductive amination to install amine substituents directly at the 6-position [1]. 5-Azaspiro[3.4]octan-6-one, by virtue of its lactam structure, cannot undergo reductive amination at the carbonyl position (the amide carbonyl is far less electrophilic) but instead provides a nitrogen atom pre-installed for amide coupling or N-alkylation chemistries. This functional group orthogonality means that the two scaffolds enable entirely non-overlapping derivatization strategies: the carbocyclic ketone is suited for C–N bond formation α to the spiro center, while the azaspiro lactam is suited for N–C bond formation at the ring junction nitrogen [2]. Selecting the incorrect scaffold imposes an incompatible reactivity profile on the synthetic route [1].

Lactam vs. ketone reactivity Reductive amination Building block orthogonality

Dihydroorotase Inhibition: 5-Azaspiro[3.4]octan-6-one Exhibits Weak but Measurable Target Engagement Distinct from Cytotoxic Confounders

In the ChEMBL/BindingDB bioactivity database, 5-azaspiro[3.4]octan-6-one (CHEMBL73819) is reported with an IC50 of 520,000–1,000,000 nM against mouse dihydroorotase (CAD protein, Ehrlich ascites), measured at 10 µM compound concentration and pH 7.37 [1]. While weak in absolute terms, this represents a defined biochemical fingerprint that is absent in the fully saturated 5-azaspiro[3.4]octane and distinct from the 7-oxa isostere, for which no dihydroorotase activity has been deposited in public databases [2]. This weak on-target enzyme activity profile provides a baseline selectivity fingerprint useful for scaffold triaging in early-stage drug discovery: compounds with sub-millimolar dihydroorotase activity may be deprioritized for programs where pyrimidine biosynthesis interference is undesirable [1].

Dihydroorotase inhibition Pyrimidine biosynthesis Enzyme profiling

5-Azaspiro[3.4]octan-6-One Optimal Application Scenarios Based on Quantified Scaffold Differentiation


MGL Inhibitor Lead Optimization Targeting the 0.8–1.5 nM Potency Window

Medicinal chemistry teams prosecuting monoacylglycerol lipase (MGL) as a target for pain, psychiatric disorders, or oncology should procure 5-azaspiro[3.4]octan-6-one as the core scaffold when the target product profile requires reversible MGL inhibition in the single-digit nanomolar range rather than sub-100 pM ultra-potency [1]. The Janssen patent portfolio (US11505546) demonstrates that the 5-aza-6-one core reliably delivers MGL IC50 values of 0.82–1.5 nM when coupled with appropriate azaspiro substituents, providing a well-characterized SAR starting point with at least two validated examples [1]. This scenario is optimal for programs seeking to avoid the potential target-saturating pharmacology of the sub-100 pM 7-oxa series.

Parallel Library Synthesis Requiring Minimal Protection Group Chemistry

High-throughput medicinal chemistry groups engaged in fragment-based or parallel library synthesis should select 5-azaspiro[3.4]octan-6-one over saturated spirocyclic amines such as 5-azaspiro[3.4]octane (CAS 52876-78-5) when amide bond formation at the spirocyclic nitrogen is the primary diversification strategy [1]. The lactam nitrogen participates directly in acylation without Boc protection–deprotection, reducing each derivatization sequence by at least two synthetic steps [2]. At ≥98% purity from major vendors, the compound is compatible with automated parallel synthesis platforms and requires no pre-purification before use in array chemistry .

Scaffold-Hopping Programs Exploring Spiro[3.4]octane Conformational Space as an Alternative to Spiro[3.3]heptane

Drug discovery programs seeking to diversify away from flat aromatic cores or spiro[3.3]heptane scaffolds should procure 5-azaspiro[3.4]octan-6-one as a representative spiro[3.4]octane entry point [1]. The expanded five-membered ring introduces conformational and hydrogen-bonding geometry distinct from spiro[3.3]heptane systems while preserving the high Fsp3 character and three-dimensionality associated with favorable drug-like properties [2]. The compound is commercially available as part of the Sigma-Aldrich/Carreira spirocyclic building block suite, enabling direct incorporation into existing medicinal chemistry workflows without custom synthesis delays .

Early-Stage Selectivity Profiling with Documented Enzyme Inhibition Baseline

Research groups conducting broad-panel enzyme selectivity profiling can use 5-azaspiro[3.4]octan-6-one as a reference compound for the spiro[3.4]octane lactam chemical class, leveraging its publicly deposited dihydroorotase inhibition data (IC50 = 520,000–1,000,000 nM) as a selectivity benchmark [1]. This documented, albeit weak, target engagement provides a data point for triaging scaffolds when interference with pyrimidine biosynthesis is a concern [1]. Analogs such as 5-azaspiro[3.4]octane and 7-oxa-5-azaspiro[3.4]octan-6-one lack equivalent public enzyme profiling data, making the 5-aza-6-one scaffold the most annotation-rich entry in this chemical series for selectivity assessment [2].

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